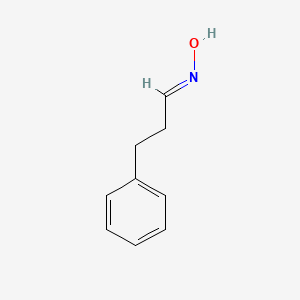
8,19-Epoxy-3-beta,5,19-trihydroxy-5-beta-card-20(22)-enolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE typically involves multiple steps, including the formation of the epoxy group and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include epoxidizing agents like m-chloroperbenzoic acid (m-CPBA) and hydroxylating agents such as osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production methods for such complex compounds often involve biotechnological approaches, including the use of microbial fermentation or plant cell cultures. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy and hydroxyl groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its role in cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential, particularly in the treatment of heart conditions.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, as a cardiac glycoside, it might inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: Another cardiac glycoside with similar biological activity.
Ouabain: Known for its potent effects on the heart.
Digoxin: Widely used in the treatment of heart failure and atrial fibrillation.
Uniqueness
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE is unique due to its specific structural features, such as the epoxy group and multiple hydroxyl groups, which contribute to its distinct biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H32O6 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
3-(13,15,18-trihydroxy-5-methyl-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-6-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O6/c1-20-6-5-17-22-7-4-14(24)11-21(22,27)8-9-23(17,29-19(22)26)16(20)3-2-15(20)13-10-18(25)28-12-13/h10,14-17,19,24,26-27H,2-9,11-12H2,1H3 |
Clé InChI |
LEXZZTKQKOEXQZ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C4(C1CCC2C5=CC(=O)OC5)CCC6(C3(CCC(C6)O)C(O4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)

![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)
![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)





